tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate
Description
This highly complex macrocyclic compound belongs to the class of polyfunctionalized tert-butyl-protected azacrown ether derivatives. Its structure features:
- A 27-membered macrocyclic backbone with alternating oxygen and nitrogen atoms (2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan).
- Multiple protective groups:
- tert-Butyl ester at position 25.
- Benzhydrylthio and tritylthio groups at positions 8, 5, and 20.
- Dibenzyl substituents at positions 14 and 22.
- A phenyl group at position 1.
- Eight oxo groups (3,6,9,12,15,18,21,24-octaoxo), likely forming amide or urea linkages.
Properties
CAS No. |
13342-47-7 |
|---|---|
Molecular Formula |
C96H96N8O11S3 |
Molecular Weight |
1634.0 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-[[2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C96H96N8O11S3/c1-94(2,3)115-86(107)63-99-89(109)80(60-69-39-17-5-18-40-69)102-91(111)82(66-117-95(73-47-25-9-26-48-73,74-49-27-10-28-50-74)75-51-29-11-30-52-75)101-85(106)62-97-88(108)79(59-68-37-15-4-16-38-68)100-84(105)61-98-90(110)81(65-116-87(71-43-21-7-22-44-71)72-45-23-8-24-46-72)103-92(112)83(104-93(113)114-64-70-41-19-6-20-42-70)67-118-96(76-53-31-12-32-54-76,77-55-33-13-34-56-77)78-57-35-14-36-58-78/h4-58,79-83,87H,59-67H2,1-3H3,(H,97,108)(H,98,110)(H,99,109)(H,100,105)(H,101,106)(H,102,111)(H,103,112)(H,104,113) |
InChI Key |
IBSSLJCBOWNJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CSC(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C(CSC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound’s large and complex structure allows it to interact with multiple targets simultaneously, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Macrocyclic vs. Spirocyclic Frameworks
- The target compound’s 27-membered macrocycle enables flexible conformational dynamics , contrasting with the rigid spirocyclic systems seen in compounds like 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate .
- Larger macrocycles typically exhibit enhanced binding affinity for metal ions or biomolecules due to increased cavity size, though this is offset by synthetic complexity .
Functional Group Diversity
- The bis(tritylthio)methyl and benzhydrylthio groups in the target compound provide steric bulk and hydrophobicity, absent in simpler analogs like tert-Butyl 8-oxo-1,4,7-triazecane-4-carboxylate .
Research Findings
Solubility and Stability
- Tritylthio groups enhance lipid solubility but reduce aqueous stability compared to tert-butyl esters in compounds like tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
- The dibenzyl substituents may improve resistance to enzymatic degradation relative to unprotected azacrown ethers .
Host-Guest Chemistry
- Smaller tert-butyl-protected azacrown ethers (e.g., 13-membered macrocycles) bind K⁺ ions with log K ~3.5, whereas the target compound’s larger cavity may target polyaromatic hydrocarbons or peptides .
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